
Desogestrel
Overview
Description
Desogestrel is a synthetic progestogen, commonly used in oral contraceptives. It is a third-generation progestogen, known for its high selectivity and minimal androgenic activity. This compound is often used in combination with ethinyl estradiol to prevent pregnancy and manage menopausal symptoms .
Preparation Methods
Desogestrel is synthesized through a series of complex chemical reactions. The process typically begins with 11 alpha-hydroxy-18-methyl-estra-4-ene-3,17-dione as the starting material. The synthetic route involves several steps, including ethanedithiol protection of the 3-ketone groups, imine protection of the 17-ketone groups, and subsequent reactions such as IBX oxidation, Wittig olefination, acidolysis deprotection, and acetylene potassium ethynylation . Industrial production methods often employ microbiological hydroxylation and palladium-catalyzed cyclization reactions to achieve large-scale synthesis .
Chemical Reactions Analysis
Desogestrel undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include oxidizing agents like IBX and reducing agents for specific transformations. The major product formed from these reactions is 3-keto-desogestrel .
Scientific Research Applications
Contraceptive Use
Desogestrel is primarily known for its role in hormonal contraceptives, particularly progestin-only pills. It provides effective contraception with a lower risk of estrogen-related side effects, making it suitable for women who cannot take estrogen.
Efficacy and Safety
- Effectiveness : Research indicates that this compound has a high contraceptive efficacy, with a Pearl index comparable to that of combined oral contraceptives. A study comparing this compound with levonorgestrel found no significant difference in pregnancy rates, suggesting similar effectiveness between these progestins .
- Menstrual Cycle Regulation : this compound has been shown to reduce menstrual bleeding and improve cycle regularity. In a trial involving women with abnormal uterine bleeding due to ovulatory dysfunction, this compound demonstrated non-inferiority to medroxyprogesterone acetate in endometrial protection and normalization of menstruation .
Management of Menstrual Disorders
This compound is also utilized in treating various menstrual disorders, including dysmenorrhea and premenstrual syndrome (PMS).
Case Study Insights
- Migraine Management : A study reported that women using this compound experienced a significant reduction in migraine days and an improvement in quality of life over 180 days . This suggests that this compound may be beneficial for women suffering from hormone-related migraines.
- Abnormal Uterine Bleeding : In a randomized controlled trial involving premenopausal women with chronic abnormal uterine bleeding, this compound was effective in achieving endometrial protection and improving menstrual symptoms compared to other treatments .
Hormonal Male Contraception
Recent studies have explored the potential of this compound in male contraception when combined with testosterone.
Research Findings
- A dose-finding study indicated that administering oral this compound alongside testosterone pellets effectively suppressed gonadotropin secretion without significant adverse metabolic effects. Participants experienced dose-dependent reductions in sperm concentration, with some achieving azoospermia . This approach represents a promising avenue for developing male hormonal contraceptives.
Therapeutic Applications Beyond Contraception
This compound's progestogenic properties make it suitable for various therapeutic applications beyond contraception.
Endometrial Protection
- This compound has been shown to provide endometrial protection in women at risk for endometrial hyperplasia or cancer due to prolonged unopposed estrogen exposure. Its use in combination therapies can help mitigate these risks effectively .
Summary of Applications
Mechanism of Action
Desogestrel exerts its effects by binding selectively to the progesterone receptor. Upon entering the cell, it acts as a transcription factor, modifying mRNA synthesis and inhibiting ovulation . This compound also thickens cervical mucus, making it difficult for sperm to enter the uterus, and alters the endometrium to reduce the likelihood of implantation .
Comparison with Similar Compounds
Desogestrel is often compared with other progestogens, such as:
Norgestimate: Another third-generation progestogen with similar potency but different pharmacokinetic properties.
Levonorgestrel: A second-generation progestogen with higher androgenic activity and different side effect profiles.
Gestodene: Known for its high potency and minimal androgenic effects, similar to this compound.
Dienogest: A fourth-generation progestogen with antiandrogenic properties.
This compound’s uniqueness lies in its high selectivity for progesterone receptors and minimal androgenic activity, making it a preferred choice for oral contraceptives .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of desogestrel in preclinical models, and how do these influence experimental design?
- Methodological Answer : this compound undergoes extensive first-pass metabolism in the gut mucosa, forming active metabolites like 3-keto this compound (3-KDG). In rats, hydroxylation at the 15α-position followed by glucuronidation dominates, while in dogs, metabolism occurs at C3 and C17 positions . Experimental designs should incorporate:
- In vitro models : Ussing chamber techniques to study intestinal mucosal metabolism .
- Analytical methods : Mass spectrometry and co-chromatography with authentic metabolites to identify phase I/II products .
- Species-specific considerations : Rodent vs. canine models for pharmacokinetic extrapolation .
Q. How do experimental models (e.g., T47D cells) inform the study of this compound’s progestogenic activity?
- Methodological Answer : T47D breast adenocarcinoma cells, which lack endogenous PHOX2B expression, are transfected with PHOX2B cDNA to study this compound’s metabolite (3-KDG) effects on progesterone receptor (PR-B)-mediated transcriptional activity. Key steps include:
- Co-transfection assays : Use of TLX2-luc reporter constructs to quantify promoter activation .
- Dose-response experiments : Titrating 3-KDG concentrations to assess PR-B dependency .
- Control experiments : Comparing results with other progestogens (e.g., levonorgestrel) to evaluate specificity .
Q. What statistical methods are appropriate for comparing this compound with other progestins in clinical trials?
- Methodological Answer :
- Comparative trials : Use non-paired t-tests (assuming unequal variances) for cross-sectional comparisons, e.g., this compound vs. levonorgestrel effects on coagulation parameters .
- Correlation analysis : Pearson coefficients to assess associations between variables (e.g., hormone levels and biomarker changes) .
- Power analysis : Sample size calculations based on expected effect sizes (e.g., 30 participants to detect ≥60% of standard deviation differences) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s impact on coagulation parameters across studies?
- Methodological Answer :
- Systematic reviews : Pool data from trials using Mantel-Haenszel random-effects models to compute risk differences (e.g., thromboembolism rates) .
- Sensitivity analysis : Exclude studies with overlapping cohorts or methodological biases (e.g., duplicated datasets) .
- Subgroup stratification : Analyze outcomes by demographic factors (e.g., age, BMI) to identify confounding variables .
Q. What molecular mechanisms underlie this compound’s modulation of respiratory chemosensitivity in central hypoventilation syndromes?
- Methodological Answer :
- In vivo models : CO₂ rebreathing tests in congenital central hypoventilation syndrome (CCHS) patients to measure ventilation (VE) changes before/after this compound exposure .
- Statistical validation : One-way ANOVA with Bonferroni correction to assess significance of respiratory frequency and end-tidal CO₂ changes .
- Translational studies : Combine human data with animal models (e.g., serotoninergic pathway analysis in rodents) to identify neural targets .
Q. How should long-term pharmacodynamic studies of this compound in hormone replacement therapy (HRT) be structured?
- Methodological Answer :
- Longitudinal design : 18-month follow-up with periodic biomarker assessments (e.g., serum progesterone, LH suppression) .
- Dose optimization : Test double-dose this compound (150 µg) for continuous HRT efficacy, noting lactose excipient tolerability .
- Ethical considerations : Monitor withdrawal rates and adverse effects (e.g., exclusion of participants with sample mislabeling or consent issues) .
Q. What methodologies are critical for studying this compound’s drug interactions (e.g., with ORLADEYO)?
- Methodological Answer :
- Clinical PK studies : Co-administer this compound/ethinyl estradiol with interacting drugs (e.g., ORLADEYO) and measure etonogestrel exposure via LC-MS/MS .
- Enzyme inhibition assays : Evaluate CYP450 isoform activity (e.g., CYP3A4) to predict metabolic competition .
- Risk-benefit analysis : Use RevMan for pooled adverse effect rates (e.g., bleeding days) with 95% confidence intervals .
Q. Tables for Key Data
Q. Table 1: Species-Specific Metabolism of this compound
Q. Table 2: Clinical Trial Design Parameters for this compound Studies
Parameter | Recommendation | Statistical Tool | Reference |
---|---|---|---|
Sample size | ≥30 participants for 80% power (α=0.05) | G*Power software | |
Adverse effect analysis | Wilson’s method for 95% confidence intervals | OpenEpi | |
Longitudinal data | Mixed-effects models for repeated measures | RevMan |
Properties
CAS No. |
54024-22-5 |
---|---|
Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |
InChI Key |
RPLCPCMSCLEKRS-OGKXSSEESA-N |
impurities |
Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol; 13-ethyl-11-methylenegon-4-en-17-one. |
SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Isomeric SMILES |
CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CCCCC34 |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Appearance |
Solid powder |
boiling_point |
428ºC |
Color/Form |
Crystals |
melting_point |
109-110ºC 109-110 °C 109.5 °C |
Key on ui other cas no. |
54024-22-5 |
physical_description |
Solid |
Pictograms |
Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1 mg/ml Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane. 3.01e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol 13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol 18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)- alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17 Cerazette Desogestrel Marvelon Org 2969 Org-2969 Org2969 |
vapor_pressure |
6.20X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.